

An In-depth Technical Guide to the Chemical Structure and Properties of Enterolactone

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Compound of Interest

Compound Name: Enterolactone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone (ENL) is a mammalian lignan metabolite derived from the microbial transformation of dietary plant lignans, abundant in sources like flaxseed, whole grains, and vegetables.^{[1][2]} Possessing a dibenzylbutyrolactone structure, **enterolactone** exhibits a range of biological activities, including estrogenic and anti-estrogenic effects, and has garnered significant interest for its potential role in the prevention and treatment of hormone-dependent cancers and other chronic diseases.^{[3][4]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **enterolactone**. Detailed experimental protocols for its synthesis, extraction, and analysis are presented, alongside a summary of its pharmacokinetic profile and in vitro potency. Furthermore, this guide visualizes the primary signaling pathways modulated by **enterolactone**, offering a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

Enterolactone is chemically known as (3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one. Its structure features a central γ -butyrolactone ring with two 3-hydroxyphenylmethyl substituents at the C3 and C4 positions.

Identifier	Value
IUPAC Name	(3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one
SMILES	C1--INVALID-LINK--Cc2cccc(c2)O">C@HCc3cccc(c3)O
Molecular Formula	C ₁₈ H ₁₈ O ₄
Molecular Weight	298.33 g/mol
CAS Number	78473-71-9

Physicochemical Properties

A summary of the key physicochemical properties of **enterolactone** is provided in the table below.

Property	Value	Reference
Melting Point	141-143 °C	[5]
Water Solubility	Practically insoluble	[6]
Solubility in Organic Solvents	Soluble in DMSO and dimethylformamide (approx. 30 mg/mL)	[5]
pKa (Strongest Acidic)	9.89	N/A
logP	2.8	N/A

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of **enterolactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a comprehensive public repository of detailed ^1H and ^{13}C -NMR spectra with full peak assignments for **enterolactone** is not readily available, published literature on the synthesis and characterization of lignans provides expected chemical shift ranges.^{[7][8]}

- ^1H -NMR: The proton NMR spectrum of **enterolactone** is expected to show distinct signals for the aromatic protons of the two hydroxyphenyl groups, the benzylic protons, and the protons of the butyrolactone ring.
- ^{13}C -NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the butyrolactone ring and benzylic positions.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of **enterolactone** in biological matrices.^[9] Under electrospray ionization (ESI) in negative mode, **enterolactone** typically forms a deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 297.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **enterolactone** will exhibit characteristic absorption bands corresponding to its functional groups. Expected peaks include:^{[4][10][11][12]}

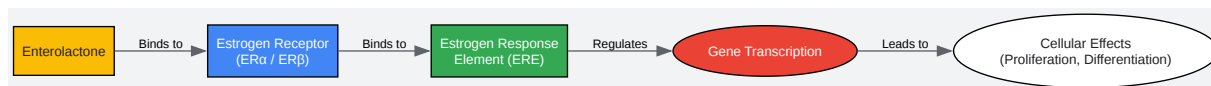
- A broad band in the region of $3500\text{--}3200\text{ cm}^{-1}$ due to the O-H stretching of the phenolic hydroxyl groups.
- A strong absorption band around $1770\text{--}1750\text{ cm}^{-1}$ corresponding to the C=O stretching of the γ -butyrolactone ring.
- Bands in the $1600\text{--}1450\text{ cm}^{-1}$ region attributed to the C=C stretching of the aromatic rings.
- C-O stretching bands in the $1300\text{--}1000\text{ cm}^{-1}$ region.

Biological Activities and Signaling Pathways

Enterolactone modulates several key signaling pathways implicated in cell growth, inflammation, and hormone regulation.

Estrogen Receptor (ER) Signaling

Enterolactone is a phytoestrogen that can bind to estrogen receptors (ER α and ER β), exhibiting both estrogenic and anti-estrogenic activities depending on the cellular context and the endogenous estrogen levels.[3][13] This interaction is a key mechanism behind its potential effects on hormone-dependent cancers.

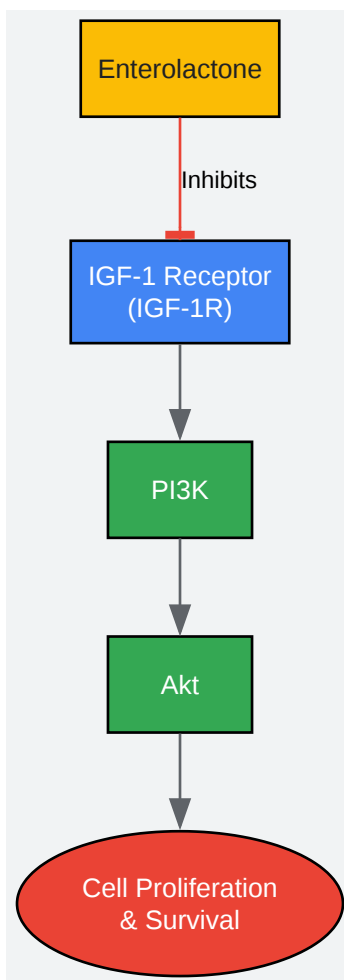


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Enterolactone's Modulation of Estrogen Receptor Signaling

Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling

Enterolactone has been shown to inhibit the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway.[14][15][16] This pathway is critical for cell proliferation and survival, and its inhibition by **enterolactone** contributes to its anti-cancer properties.

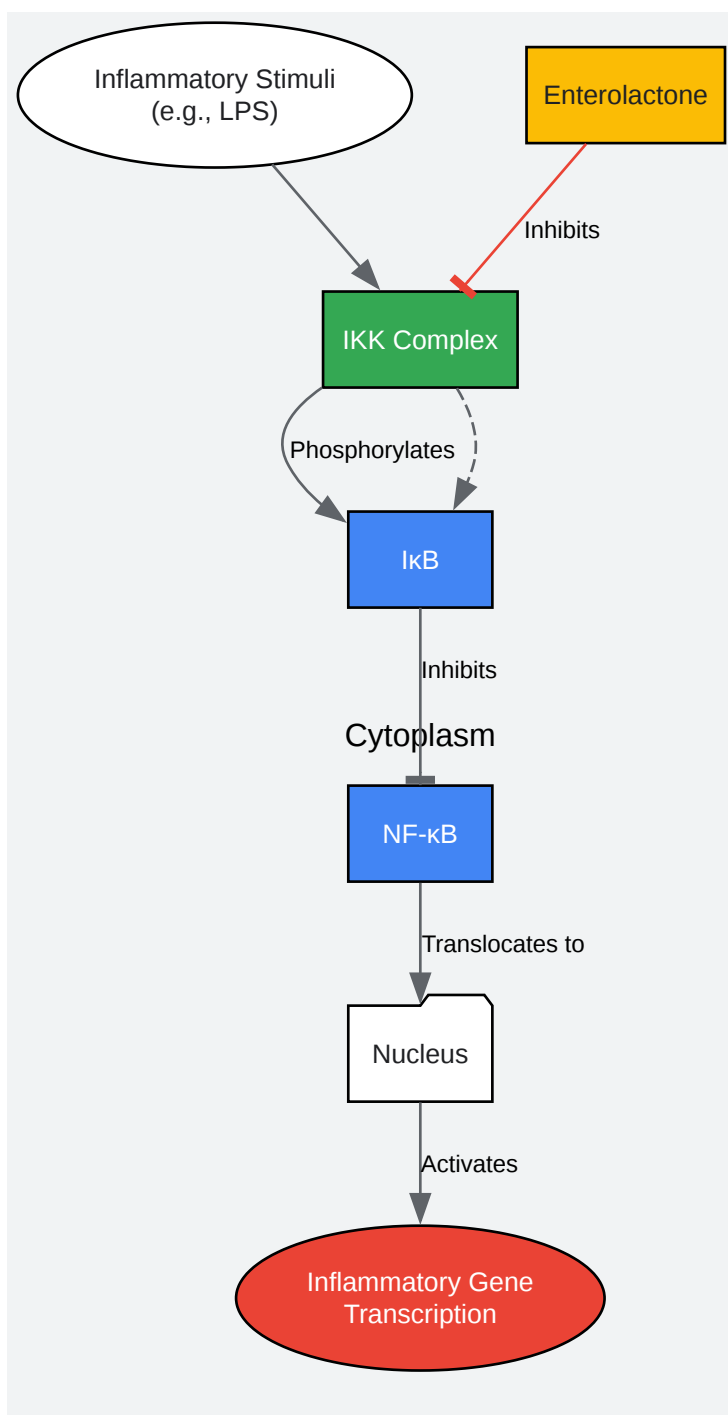


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Inhibition of IGF-1R Signaling by **Enterolactone**

Nuclear Factor-kappaB (NF- κ B) Signaling

Enterolactone can modulate the NF- κ B signaling pathway, which plays a central role in inflammation.[6][17][18] By inhibiting NF- κ B activation, **enterolactone** exerts anti-inflammatory effects.



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Enterolactone's Attenuation of NF-κB Signaling

Quantitative Data In Vitro Potency (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) of **enterolactone** has been determined in various cancer cell lines, demonstrating its anti-proliferative effects.

Cell Line	Cancer Type	IC ₅₀ (μM)	Exposure Time	Reference
MCF-7	Breast Cancer	>100	72h	[19]
MDA-MB-231	Breast Cancer	50-100	72h	[20]
PC-3	Prostate Cancer	10-50	72h	[19]
HepG2	Liver Cancer	10-50	72h	[19]
HT-29	Colon Cancer	>100	72h	[19]
DLD1	Colon Cancer	>100	72h	[21]

Pharmacokinetic Parameters in Humans

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of **enterolactone** in humans.

Parameter	Value	Condition	Reference
T _{max} (h)	15.4 ± 4.5	Single dose of SDG	[22]
C _{max} (nmol/L)	4.8 ng/ml	Single dose of HMRIignan	[13][23]
t _{1/2} (h)	7.3 ± 2.6	Single dose of SDG	[22]
AUC (nmol·h/L)	1184 ± 846	Single dose of SDG	[22]

SDG: Secoisolariciresinol diglucoside, a precursor to **enterolactone**. HMRIignan: 7-hydroxymatairesinol, another precursor.

Experimental Protocols

Chemical Synthesis of (-)-Enterolactone

This protocol describes a four-step semi-synthesis of enantiomerically pure (-)-**enterolactone** from hydroxymatairesinol, a readily available lignan from Norway spruce.[\[3\]](#)[\[22\]](#)

Step 1: Hydrogenation of Hydroxymatairesinol to Matairesinol

- Dissolve hydroxymatairesinol in a suitable solvent (e.g., ethanol).
- Add a palladium on carbon (Pd/C) catalyst.
- Hydrogenate the mixture under pressure until the reaction is complete, monitoring by TLC or HPLC.
- Filter the catalyst and evaporate the solvent to obtain matairesinol.

Step 2: Esterification of Matairesinol

- Dissolve the matairesinol in an appropriate solvent (e.g., dichloromethane).
- Add a base (e.g., pyridine) and triflic anhydride at a low temperature (e.g., 0 °C).
- Allow the reaction to proceed until completion to form the matairesinyl 4,4'-bistriflate.
- Purify the product using column chromatography.

Step 3: Deoxygenation to 3,3'-Dimethyl**enterolactone**

- Dissolve the matairesinyl 4,4'-bistriflate in a suitable solvent mixture (e.g., dimethylformamide and water).
- Add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃).
- Heat the reaction mixture under an inert atmosphere.
- Purify the resulting 3,3'-dimethyl**enterolactone** by column chromatography.

Step 4: Demethylation to (-)-**Enterolactone**

- Dissolve 3,3'-dimethyl**enterolactone** in a dry solvent (e.g., dichloromethane) under an inert atmosphere.

- Cool the solution and add a demethylating agent (e.g., boron tribromide).
- Allow the reaction to proceed to completion.
- Quench the reaction and purify the final product, (-)-**enterolactone**, by column chromatography.

Extraction of Lignan Precursors from Flaxseed

This protocol outlines a general procedure for the extraction of secoisolariciresinol diglucoside (SDG), a major precursor of **enterolactone**, from flaxseed.[\[2\]](#)[\[20\]](#)[\[24\]](#)

- Defatting: Mill the flaxseed and defat it using a non-polar solvent like hexane in a Soxhlet apparatus.
- Extraction: Extract the defatted flax meal with an aqueous alcohol solution (e.g., 70% ethanol or methanol) at an elevated temperature (e.g., 60-80 °C) for several hours.
- Hydrolysis: Concentrate the extract and subject it to alkaline hydrolysis (e.g., with 1 M NaOH) to cleave the ester linkages of the lignan polymer and release SDG.
- Purification: Neutralize the hydrolysate and purify the SDG using column chromatography (e.g., on silica gel or a polymeric adsorbent resin).

Quantification of Enterolactone in Human Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of **enterolactone** in human plasma.[\[25\]](#)

- Sample Preparation: To a plasma sample, add an internal standard (e.g., ¹³C-labeled **enterolactone**).
- Enzymatic Hydrolysis: Add β -glucuronidase/sulfatase to hydrolyze the conjugated forms of **enterolactone**.
- Liquid-Liquid Extraction: Extract the **enterolactone** from the plasma matrix using an organic solvent (e.g., diethyl ether).

- LC-MS/MS Analysis: Evaporate the organic solvent, reconstitute the residue in a suitable mobile phase, and inject it into an LC-MS/MS system.
 - Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid.
 - Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific transitions for **enterolactone** and its internal standard.

Conclusion

Enterolactone continues to be a molecule of significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides a consolidated resource on its chemical structure, properties, and mechanisms of action. The detailed experimental protocols and compiled quantitative data serve as a valuable reference for researchers and professionals engaged in the study and development of this promising natural compound. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized methodologies for its clinical application.

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